1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid
Overview
Description
1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 5. The molecular formula of this compound is C6H9N3O2, and it has a molecular weight of 155.16 g/mol .
Preparation Methods
The synthesis of 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of isopropyl hydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization to yield the desired triazole compound . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the cyclization process.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . Additionally, the compound can interact with signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-3-carboxylic acid: This compound lacks the isopropyl group and has different chemical and biological properties.
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid: The presence of a methyl group instead of an isopropyl group results in variations in reactivity and biological activity.
1-Phenyl-1H-1,2,4-triazole-5-carboxylic acid:
Properties
IUPAC Name |
2-propan-2-yl-1,2,4-triazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)9-5(6(10)11)7-3-8-9/h3-4H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLFZZQRMJNPFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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